molecular formula C18H24N2O2 B7696086 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide

Cat. No. B7696086
M. Wt: 300.4 g/mol
InChI Key: KSHNNEDJKJKDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide, also known as QNZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. QNZ is a derivative of quinoline and is known to possess anti-inflammatory, anti-cancer, and immunosuppressive properties.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide involves the inhibition of various signaling pathways involved in cell growth, inflammation, and immune response. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. This compound also inhibits the activity of STAT3, a transcription factor involved in immune response and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress the activity of immune cells. This compound has also been shown to reduce inflammation and oxidative stress in cells and tissues.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf life. This compound is also highly selective for its target molecules, which makes it a useful tool for studying specific signaling pathways. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in some experiments. This compound also has potential toxicity, which needs to be carefully considered when designing experiments.

Future Directions

There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of various types of cancer cells, and further studies could lead to the development of this compound-based therapies for cancer. Another potential application is in the treatment of autoimmune disorders and inflammatory diseases. This compound has been shown to suppress the activity of immune cells, which makes it a potential candidate for the treatment of these diseases. Further studies could also explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide can be synthesized via a multi-step process involving the reaction of 8-methylquinoline with various reagents. One of the most commonly used methods involves the reaction of 8-methylquinoline with 2-bromoacetophenone to form 2-(8-methylquinolin-3-yl)acetophenone, which is then reacted with N-isopropylisobutyramide to form this compound.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to suppress the activity of immune cells, which makes it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.

properties

IUPAC Name

2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11(2)18(22)20(12(3)4)10-15-9-14-8-6-7-13(5)16(14)19-17(15)21/h6-9,11-12H,10H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHNNEDJKJKDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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